molecular formula C28H22N4O2S2 B11630766 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11630766
M. Wt: 510.6 g/mol
InChI Key: VOBYEOAVBQKBFV-JLPGSUDCSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzamide moiety linked to a 1,3-thiazolidin-4-one core. The thiazolidinone ring is substituted with a (5Z)-configured methylene group bridging to a 3-(4-methylphenyl)-1-phenylpyrazole fragment.

Synthetic routes for analogous compounds (e.g., thiadiazole and pyrazole derivatives) typically involve condensation reactions with active methylene compounds, followed by purification via crystallization . Characterization relies on spectroscopic methods (IR, NMR, MS) and elemental analysis, as demonstrated in related studies .

Properties

Molecular Formula

C28H22N4O2S2

Molecular Weight

510.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C28H22N4O2S2/c1-18-8-12-20(13-9-18)25-22(17-31(29-25)23-6-4-3-5-7-23)16-24-27(34)32(28(35)36-24)30-26(33)21-14-10-19(2)11-15-21/h3-17H,1-2H3,(H,30,33)/b24-16-

InChI Key

VOBYEOAVBQKBFV-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Synthesis of the Thiazolidinone Moiety: This can be achieved by the reaction of a thiourea derivative with a haloketone.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled using a suitable aldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions that include the formation of thiazolidinones through the condensation of appropriate thiazole derivatives with pyrazole and benzamide precursors. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups within the molecule.

Anticancer Properties

Research indicates that compounds similar to 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide exhibit significant anticancer activity. For instance, thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Study ReferenceFindings
Demonstrated that thiazolidinone derivatives possess cytotoxic effects against several cancer cell lines.
Identified specific mechanisms by which thiazolidinones induce apoptosis in breast cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazolidinones have been reported to exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents.

Study ReferenceFindings
Found that similar thiazolidinone compounds showed effective antibacterial activity against Gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been documented, with studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes.

Study ReferenceFindings
Highlighted the anti-inflammatory effects of thiazolidinone derivatives in animal models of inflammation.

Case Study 1: Anticancer Activity

In a study published in Molecules, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer effects.

Case Study 2: Antimicrobial Efficacy

A research article focused on synthesizing novel thiazolidinone derivatives demonstrated their efficacy against multidrug-resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating resistant infections.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups can interact with active sites, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide Key Difference: The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl substituent. This contrasts with the methyl group’s electron-donating effect, which may favor hydrophobic interactions .

Thiadiazole Derivatives (e.g., Compounds 6, 8a–c in ) Core Structure: Replace the thiazolidinone with a thiadiazole ring. Functional Groups: Retain benzamide and arylpyrazole moieties but lack the thioxo group. Bioactivity: Thiadiazoles exhibit antimicrobial and anti-inflammatory activities, suggesting the target compound’s thioxo group could modulate similar pathways with enhanced potency .

Oxadiazole-Containing Analogues () Core Structure: Feature 1,3,4-oxadiazoles instead of thiazolidinones. Properties: Oxadiazoles improve metabolic stability and bioavailability but lack the sulfur-mediated redox activity of thioxo groups .

Physicochemical and Spectral Comparisons

Property Target Compound 4-Chloro Analogue Thiadiazole Derivative 8a Oxadiazole Derivative 8
Molecular Weight ~550 g/mol (est.) ~565 g/mol 414.49 g/mol 348.39 g/mol
Key IR Absorptions C=O (~1670 cm⁻¹) C=O (~1670 cm⁻¹) 1679, 1605 cm⁻¹ (2×C=O) 1606 cm⁻¹ (C=O)
¹H-NMR Features Aromatic protons (δ 7.3–8.3) Similar aromatic signals CH3 (δ 2.49, 2.63), Ar-H (δ 7.47–8.39) Isoxazole-H (δ 7.95, 8.13)
Synthetic Yield Not reported Not reported 80% 70%

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shares high structural similarity with its 4-chloro analogue (Tanimoto > 0.85), suggesting overlapping pharmacophores. In contrast, similarity to thiadiazoles and oxadiazoles is lower (Tanimoto ~0.4–0.6), reflecting core heterocycle differences .

Biological Activity

The compound 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide , commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O2S2C_{25}H_{24}N_{4}O_{2}S_{2} with a molecular weight of approximately 480.6 g/mol. The structure features a thiazolidinone ring fused with a pyrazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H24N4O2S2
Molecular Weight480.6 g/mol
CAS Number623939-73-1

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A notable case study involved a related thiazolidinone compound that displayed an IC50 value of 15 µM against A549 cells, suggesting that structural modifications could enhance potency in similar compounds . The presence of the pyrazole moiety has been linked to increased cytotoxicity due to its ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Activity

Thiazolidinone derivatives have also been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. For instance, a related compound demonstrated an inhibition rate of 75% at a concentration of 20 µM in LPS-stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been documented in various studies. One investigation found that compounds similar to the one exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is highly influenced by their structural components. Key findings include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Thiazolidinone Ring : Essential for maintaining biological efficacy; modifications can lead to loss of activity.

A detailed SAR analysis suggests that compounds with specific substitutions at the 4-position of the thiazolidinone ring exhibit improved biological profiles, particularly in anticancer assays .

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